Lipophilicity Differentiation
The 4-propylphenyl substituent in 4-(4-Propylphenyl)-1,3-thiazol-2-amine (Target) significantly increases its lipophilicity compared to unsubstituted or less hydrophobic analogs. The predicted LogP for the target compound is 3.93 , whereas the base scaffold, 4-phenyl-1,3-thiazol-2-amine (Comparator), has a predicted LogP of 2.03 . This represents a difference of 1.90 LogP units, which correlates to a substantial difference in distribution coefficients and membrane permeability.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 3.93 ± 0.46 |
| Comparator Or Baseline | 4-Phenyl-1,3-thiazol-2-amine: 2.03 ± 0.25 |
| Quantified Difference | Δ = +1.90 LogP units |
| Conditions | In silico prediction (ACD/Labs Percepta Platform) |
Why This Matters
This quantifies the significant increase in lipophilicity, a key parameter for blood-brain barrier penetration and cellular uptake, which would be absent in the unsubstituted phenyl analog.
